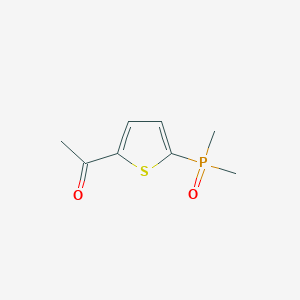

1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C8H11O2PS It is characterized by the presence of a thiophene ring substituted with a dimethylphosphoryl group and an ethanone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one typically involves the reaction of thiophene derivatives with phosphorylating agents. One common method includes the phosphorylation of 5-bromo-2-thiophenecarboxaldehyde followed by a subsequent reaction with dimethylphosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents such as sodium borohydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the dimethylphosphoryl group directs the incoming electrophile to specific positions on the ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Sodium borohydride, ethanol, methanol.

Substitution: Electrophiles like bromine, chlorine, and nitrating agents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Enzyme Inhibition Studies

Research has indicated that compounds similar to 1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one exhibit inhibitory effects on acetylcholinesterase, an enzyme critical in the nervous system. This inhibition is particularly relevant in developing antidotes for organophosphorus nerve agents, which act as potent inhibitors of this enzyme. A study highlighted the design of hybrid structures that incorporate such compounds to create effective reactivators for acetylcholinesterase, demonstrating the potential of this compound in counteracting poisoning from chemical warfare agents and pesticides .

1.2. Anticancer Properties

The compound's thiophene moiety has been linked to anticancer activity due to its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of thiophene can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics.

Agricultural Applications

2.1. Pesticide Development

The phosphonyl group present in this compound suggests its potential use as a pesticide or herbicide. Organophosphorus compounds have historically been utilized for their effectiveness against a range of pests due to their neurotoxic properties. Research into the synthesis of new organophosphate pesticides indicates that modifications to existing structures can enhance efficacy and reduce toxicity to non-target organisms .

2.2. Plant Growth Regulation

There is emerging evidence that certain thiophene derivatives can act as plant growth regulators, influencing processes such as seed germination and root development. The application of this compound in agricultural formulations could potentially optimize crop yields through targeted growth modulation.

Material Science Applications

3.1. Polymer Chemistry

In material science, the incorporation of phosphonyl and thiophene groups into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers modified with these functional groups exhibit improved resistance to degradation under environmental stressors .

3.2. Conductive Materials

The electrical properties of thiophene derivatives make them suitable candidates for use in conductive materials and organic electronics. Studies have shown that polymers containing thiophene units can be utilized in organic photovoltaic cells, providing avenues for sustainable energy solutions.

Case Studies and Data Tables

Mécanisme D'action

The mechanism of action of 1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. In chemical reactions, the thiophene ring and phosphoryl group play crucial roles in determining the reactivity and selectivity of the compound.

Comparaison Avec Des Composés Similaires

1-(5-Dimethylphosphoryl)thiophene: Lacks the ethanone moiety, resulting in different reactivity and applications.

1-(5-Dimethylphosphoryl)benzene: Contains a benzene ring instead of a thiophene ring, leading to variations in chemical behavior and uses.

Uniqueness: 1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one is unique due to the combination of the thiophene ring and the phosphoryl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials with tailored properties.

Activité Biologique

1-(5-(Dimethylphosphoryl)thiophen-2-yl)ethan-1-one, a thiophene derivative, has garnered attention in recent years due to its potential biological activities. Thiophenes are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10O2PS, with a molecular weight of approximately 202.3 g/mol. The compound features a thiophene ring substituted with a dimethylphosphoryl group, which is believed to enhance its biological activity.

Biological Activity Overview

Research indicates that thiophene derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Several studies have demonstrated that thiophene compounds can inhibit the growth of bacteria and fungi. For instance, in vitro assays have shown that certain thiophene derivatives possess significant antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus .

- Antioxidant Properties : Thiophenes are also recognized for their antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage .

- Cytotoxic Effects : Some thiophene derivatives have been studied for their cytotoxic effects on cancer cell lines. The mechanisms often involve inducing apoptosis and disrupting cell cycle progression .

Case Studies

- Study on Antimicrobial Activity : A study evaluated the effects of various thiophene compounds, including this compound, on resting Saccharomyces cerevisiae cells. The results indicated that these compounds could significantly reduce yeast viability, suggesting potential applications in antifungal therapies .

- Cytotoxicity Assessment : In another study, the cytotoxic effects of this compound were assessed against several human cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Thiophene derivatives have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation. For example, molecular docking studies suggest strong binding affinity to enzymes like cathepsin D, which plays a role in tumor progression .

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties are linked to the ability of thiophenes to scavenge free radicals and modulate ROS levels within cells, thereby protecting against oxidative damage .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-(5-dimethylphosphorylthiophen-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O2PS/c1-6(9)7-4-5-8(12-7)11(2,3)10/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAQUFJMSUKZTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)P(=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O2PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.